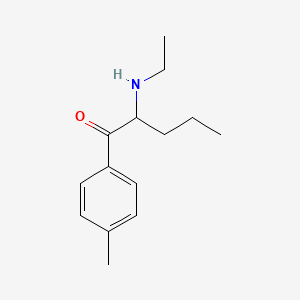
4-Methyl-alpha-ethylaminopentiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-alpha-ethylaminopentiophenone is a synthetic compound belonging to the cathinone class of chemicals. It is structurally related to other synthetic cathinones, which are often referred to as “designer drugs.” This compound is known for its stimulant effects and has been found in various products marketed as legal highs . Its chemical formula is C14H21NO, and it has a molar mass of 219.33 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-alpha-ethylaminopentiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpropiophenone and ethylamine.
Reaction: The 4-methylpropiophenone undergoes a reductive amination reaction with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-alpha-ethylaminopentiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields secondary amines or alcohols.
Substitution: Results in halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-alpha-ethylaminopentiophenone has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Investigated for its stimulant properties and potential therapeutic uses.
Industry: Utilized in the development of new synthetic routes and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-alpha-ethylaminopentiophenone involves:
Neurotransmitter Release: It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Reuptake Inhibition: It inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft.
Molecular Targets: The primary targets are the dopamine and norepinephrine transporters.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-alpha-ethylaminopentiophenone is similar to other synthetic cathinones but has unique properties:
4-Methylpentedrone: Similar structure but with a methyl group instead of an ethyl group.
Methcathinone: Lacks the 4-methyl substitution.
Mephedrone: Contains a 4-methyl group but differs in the side chain structure.
These comparisons highlight the unique structural features and pharmacological effects of this compound.
Eigenschaften
CAS-Nummer |
746540-82-9 |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
2-(ethylamino)-1-(4-methylphenyl)pentan-1-one |
InChI |
InChI=1S/C14H21NO/c1-4-6-13(15-5-2)14(16)12-9-7-11(3)8-10-12/h7-10,13,15H,4-6H2,1-3H3 |
InChI-Schlüssel |
IKIANZXWCBSIGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)C1=CC=C(C=C1)C)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















